molecular formula C11H7N5O3 B189324 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one CAS No. 15846-77-2

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one

Cat. No.: B189324
CAS No.: 15846-77-2
M. Wt: 257.2 g/mol
InChI Key: KSIAYYJRCPQBCO-UHFFFAOYSA-N
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Description

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one (CAS: 15846-77-2) is a purine derivative characterized by a nitro-substituted phenyl group at the 8-position of the purine core. Its molecular formula is C₁₁H₇N₅O₃, with a molecular weight of 256.20 g/mol and a polar surface area (PSA) of 110.38 Ų, indicating moderate solubility in polar solvents . Key physicochemical properties include a density of 1.76 g/cm³, a boiling point of 625.7°C, and a flash point of 332.2°C, which reflect its thermal stability .

Properties

CAS No.

15846-77-2

Molecular Formula

C11H7N5O3

Molecular Weight

257.2 g/mol

IUPAC Name

8-(4-nitrophenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H7N5O3/c17-11-8-10(12-5-13-11)15-9(14-8)6-1-3-7(4-2-6)16(18)19/h1-5H,(H2,12,13,14,15,17)

InChI Key

KSIAYYJRCPQBCO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility and Bioavailability: Compounds with bulky substituents (e.g., fluorophenyl-piperazinyl or naphthylamino) exhibit reduced aqueous solubility due to increased molecular weight and hydrophobicity, as evidenced by their higher logP values .

Bioactivity Comparisons

Antimicrobial Activity

coli, B. mycoides, and C. albicans. Notably, derivatives with nitro groups exhibited enhanced antimicrobial potency compared to non-nitrated analogs, suggesting that the nitro group may play a critical role in disrupting microbial cell membranes or enzyme systems .

Pharmacokinetic and Toxicity Profiles

  • Hydrogen-Bonding Capacity : The hydroxymethyl-substituted analog (PSA: 105.70 Ų) may exhibit better aqueous solubility than this compound (PSA: 110.38 Ų), but its increased polarity could limit blood-brain barrier penetration .

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